2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate
Description
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is a thiophene-based methacrylate ester characterized by a conjugated oligothiophene core and a reactive 2-methylprop-2-enoate (methacrylate) group. The compound’s structure combines π-conjugated thiophene units, which are known for their electronic properties, with a polymerizable methacrylate moiety, making it a candidate for applications in conductive polymers, organic electronics, or photoresponsive materials.
The synthesis of related thiophene derivatives, such as 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene, involves Stille coupling using palladium catalysts and tributylstannane reagents, as demonstrated in .
Properties
CAS No. |
532965-53-0 |
|---|---|
Molecular Formula |
C18H16O2S3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(2,5-dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O2S3/c1-12(2)18(19)20-8-7-13-11-16(14-5-3-9-21-14)23-17(13)15-6-4-10-22-15/h3-6,9-11H,1,7-8H2,2H3 |
InChI Key |
DPZPKTPCCIQZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate typically involves the reaction of thiophene derivatives with appropriate esterification agents. One common method includes the use of 2,5-dibromothiophene, which undergoes a series of reactions including bromination, lithiation, and coupling with ethyl 2-methylprop-2-enoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its thiophene rings. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding. The sulfur atoms in the thiophene rings play a crucial role in these interactions, enhancing the compound’s affinity for specific targets .
Comparison with Similar Compounds
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
- Structure : Shares the conjugated tricyclic thiophene core but lacks the methacrylate ester group.
- Synthesis: Prepared via Stille coupling of 2,5-dibromothieno[3,2-b]thiophene with tributyl(thiophen-2-yl)stannane ().
- Properties : Extended conjugation enhances charge-carrier mobility, making it suitable for organic field-effect transistors (OFETs). The absence of the methacrylate group limits its utility in polymerization reactions.
Thiophene-Based Methacrylate Derivatives
- Example: Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate derivatives ().
- Key Differences: These compounds feature cyano and pyridinyl substituents instead of thiophene units, altering electronic properties and reactivity. Synthesis involves acetic acid-catalyzed condensation rather than cross-coupling ().
Functional Group Analogs: Methacrylate Esters
Methyl Methacrylate Crosspolymers
- Example: Composites of methyl methacrylate crosspolymer (CAS No. 25777–71–3) ().
- Structure: Contains 2-methylprop-2-enoate groups but lacks thiophene moieties.
- Applications : Used in spherical microspheres for coatings or composites. The absence of conjugated thiophenes reduces conductivity but improves mechanical stability ().
Fluorinated Methacrylate Esters
- Examples : Perfluorinated sulfonamide-substituted methacrylates (e.g., CAS 67584-60-5, 67584-61-6) ().
- Structure : Replace thiophene units with fluorinated alkylsulfonamide groups.
- Properties : High hydrophobicity and chemical resistance due to fluorine content. These compounds are tailored for specialized coatings or surfactants, contrasting with the thiophene-based compound’s electronic applications ().
Research Findings and Implications
Electronic vs. Mechanical Properties: The thiophene core in the target compound enables π-π stacking and charge transport, distinguishing it from non-conjugated analogs like methyl methacrylate crosspolymers ().
Fluorination Effects : Fluorinated methacrylates exhibit superior chemical resistance but lack the optoelectronic tunability of thiophene derivatives ().
Synthetic Flexibility : Stille coupling () allows precise control over thiophene architecture, whereas condensation or radical polymerization () prioritizes functional group introduction.
Biological Activity
2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is a thiophene-based compound that has garnered attention in various fields of research, particularly in organic electronics and medicinal chemistry. The unique structure of this compound, featuring multiple thiophene units, suggests potential biological activities that merit exploration.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes two thiophene rings and an ethyl ester functional group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of thiophene derivatives has indicated various pharmacological properties, including:
- Antioxidant Activity : Thiophene compounds have been noted for their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Some studies have reported that thiophene derivatives exhibit significant antibacterial and antifungal activities.
- Anticancer Potential : Certain thiophene compounds have shown promise in inhibiting cancer cell proliferation in vitro.
Antioxidant Activity
A study evaluated the antioxidant capacity of several thiophene derivatives, including those similar to this compound. The results indicated a strong correlation between the number of thiophene units and antioxidant activity, suggesting that the compound may effectively reduce oxidative damage in cells .
Antimicrobial Properties
In vitro tests against various bacterial strains demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial effects. The minimum inhibitory concentration (MIC) values were determined for several pathogens, highlighting the potential use of these compounds in developing new antimicrobial agents .
Anticancer Activity
Research conducted on related thiophene derivatives revealed their ability to induce apoptosis in cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle progression. The findings suggest that this compound could be further investigated as a potential anticancer agent .
Case Study 1: Antioxidant Efficacy
In a controlled experiment, researchers compared the antioxidant activity of this compound with standard antioxidants like ascorbic acid. The compound showed comparable results in reducing lipid peroxidation in rat liver homogenates.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 15 |
| 2-(Dithiophen) Compound | 18 |
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted on various bacterial strains including E. coli and S. aureus. The results indicated that the compound had an MIC of 32 µg/mL against E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
